2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
Description
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Properties
Molecular Formula |
C25H29N3O6 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O6/c1-32-20-12-8-7-11-18(20)26-23(29)15-27-19-14-22(34-3)21(33-2)13-17(19)24(30)28(25(27)31)16-9-5-4-6-10-16/h7-8,11-14,16H,4-6,9-10,15H2,1-3H3,(H,26,29) |
InChI Key |
XOPBCSKWNOYUQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)C4CCCCC4)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule belonging to the quinazolinone class. Its structure features a quinazolinone core with various functional groups that contribute to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 451.5 g/mol. The unique structural components include:
- Cyclohexyl Group : Contributes to hydrophobic interactions.
- Methoxy Groups : Enhance solubility and may influence receptor binding.
- Dioxo Functionality : Potentially involved in enzyme inhibition.
Biological Activities
Research on quinazolinone derivatives indicates several pharmacological activities, including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Anti-inflammatory Effects : Quinazolinones can modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antioxidant Properties : The presence of methoxy groups may enhance radical scavenging abilities, reducing oxidative stress in cells.
Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds within the quinazolinone class:
- Antitumor Studies : A study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects on various cancer cell lines, suggesting that modifications on the quinazolinone core can enhance activity against specific tumors.
- Inhibition of Enzymatic Activity : Research has shown that certain quinazolinone derivatives can inhibit key enzymes involved in inflammatory pathways. For example, one study reported that modifications to the methoxy groups significantly affected COX inhibition levels .
- Antioxidant Evaluation : A comparative analysis highlighted that compounds with similar structural motifs displayed varied antioxidant capacities, indicating that structural diversity can lead to different biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
